molecular formula C37H70N2O12 B15142970 Erythromycylamine-d3

Erythromycylamine-d3

Cat. No.: B15142970
M. Wt: 738.0 g/mol
InChI Key: XCLJRCAJSCMIND-ZQBLTWQQSA-N
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Description

Erythromycylamine-d3 is a deuterium-labeled derivative of erythromycylamine. Deuterium, a stable isotope of hydrogen, is incorporated into the erythromycylamine molecule, replacing three hydrogen atoms. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isotope-labeled erythromycylamine involves several steps. One method includes dissolving erythromycin in methanol, followed by the addition of hydroxylamine hydrochloride and potassium carbonate. The reaction is carried out at 20°C for 48 hours, resulting in a white suspension. This suspension is filtered, and the filtrate is dried. The intermediate product is then dissolved in methanol, and sodium borohydride is added under ice bath conditions. The reaction is monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods: Industrial production of erythromycylamine-d3 follows similar synthetic routes but on a larger scale. The process design is optimized for high yield and efficiency, ensuring that the isotope-labeled raw materials are effectively converted into the labeled target products .

Chemical Reactions Analysis

Types of Reactions: Erythromycylamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and hydroxylamine hydrochloride for substitution reactions. The reactions are typically carried out under controlled temperatures and monitored using techniques like TLC .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with sodium borohydride results in the formation of a deuterium-labeled intermediate, which can be further processed to obtain the final product .

Scientific Research Applications

Erythromycin-d3 is a stable, isotopically labeled derivative of erythromycin, a macrolide antibiotic. It is used in scientific research for pharmacokinetic studies, metabolic research, and analytical chemistry. The deuterium labeling enables precise tracking of the compound in biological systems, which helps in understanding drug metabolism and pharmacodynamics.

Scientific Research Applications

  • Chemistry The isotopic labeling of Erythromycin-d3 allows for detailed studies of reaction mechanisms and pathways.
  • Biology This compound can be used to study the interactions of erythromycin derivatives with biological targets. Erythromycin-d3 retains the biological activity characteristic of erythromycin, demonstrating antibacterial properties against Gram-positive and some Gram-negative bacteria, functioning by inhibiting bacterial protein synthesis.
  • Medicine It is useful in pharmacokinetic and pharmacodynamic studies to understand the behavior of erythromycin derivatives in the body.
  • Metabolic Pathway Analysis Erythromycin-d3 is utilized to study metabolic pathways involving macrolide antibiotics.
  • Development of New Antibiotics The compound can be used in the development of new antibiotics and in the study of drug resistance mechanisms.
  • Interaction studies Research has shown that erythromycin can influence mitochondrial function and reactive oxygen species formation, which are critical for understanding its side effects and interactions with other drugs.

Erythromycin and Cardiotoxicity

Erythromycin is associated with cardiotoxicity through the mitochondria pathway . Studies indicate that erythromycin can impair mitochondrial function and induce mitochondrial toxicity in rat heart isolated mitochondria . In vitro studies on rat heart mitochondria showed that erythromycin caused a significant change in mitochondrial function, increasing reactive oxygen species (ROS) formation, mitochondrial swelling, mitochondrial membrane potential (MMP) collapse, and lipid peroxidation .

Potential Preventive/Therapeutic Strategies

Research suggests that 1,25-dihydroxyvitamin D3 (calcitriol) may prevent cardiotoxicity complications caused by erythromycin . In isolated rat heart mitochondria, pretreatment with 1,25-dihydroxyvitamin D3 reverted the effects of erythromycin on mitochondrial function and oxidative stress parameters .

Related Compounds

Compound NameChemical FormulaUnique Features
ErythromycinC₃₇H₆₇NO₁₃Original compound; broad-spectrum antibiotic
AzithromycinC₃₈H₃₉N₁₅O₁₃Extended half-life; effective against atypical pathogens
ClarithromycinC₃₇H₃₅N₁₁O₁₃Improved stability; effective against respiratory pathogens
RoxithromycinC₂₂H₂₁N₂O₅Better oral bioavailability; used for respiratory infections
SpiramycinC₂₂H₄₃N₁O₁₂Effective against protozoal infections; less commonly used
Erythromycin-d3C₃₇H₆₄D₃NOIsotopic labeling allows for detailed pharmacokinetic studies that are not possible with non-labeled compounds

Mechanism of Action

Erythromycylamine-d3 exerts its effects by binding to the 50S ribosomal subunits of susceptible microorganisms. This binding inhibits protein synthesis, leading to the antibacterial activity of the compound. The incorporation of deuterium does not significantly alter the mechanism of action but provides valuable insights into the compound’s pharmacokinetics .

Comparison with Similar Compounds

Erythromycylamine-d3 is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Similar compounds include erythromycylamine, dirithromycin, and other macrolide antibiotics. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and specific applications .

List of Similar Compounds:
  • Erythromycylamine
  • Dirithromycin
  • Clarithromycin
  • Azithromycin

This compound stands out due to its use in pharmacokinetic studies and its ability to provide detailed insights into drug metabolism and distribution.

Biological Activity

Erythromycylamine-d3 is a derivative of erythromycin, a macrolide antibiotic known for its antibacterial properties. This compound has garnered interest due to its potential biological activities beyond mere antimicrobial effects, including immunomodulatory and cytotoxic activities. This article reviews the biological activity of this compound, supported by relevant studies, case reports, and data tables.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, similar to its parent compound, erythromycin. It acts primarily against Gram-positive bacteria and some Gram-negative strains. The mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1 µg/mL
Escherichia coli2 µg/mL

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of this compound. It has been shown to influence cytokine production, particularly in immune cells such as macrophages. For instance, this compound significantly reduces the production of pro-inflammatory cytokines like IL-6 and IL-8 in response to lipopolysaccharide (LPS) stimulation.

Table 2: Cytokine Modulation by this compound

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)Reference
IL-612030
IL-820050

3. Cardiotoxicity Concerns

Despite its beneficial effects, erythromycin and its derivatives, including this compound, have been associated with cardiotoxicity, particularly QT interval prolongation and torsades de pointes. A review of case studies indicated that patients receiving erythromycin derivatives exhibited significant changes in cardiac rhythm, necessitating careful monitoring.

Case Study Example: Cardiac Events Associated with Erythromycin Use

A study reviewed 29 cases where patients experienced QTc interval prolongation while on erythromycin therapy. The findings emphasized the need for caution in prescribing these agents to patients with pre-existing cardiac conditions.

4. Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Research indicates that it may modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. This modulation can lead to decreased cytokine production and reduced inflammatory responses.

5. Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in antimicrobial and immunomodulatory domains. However, its potential for cardiotoxicity underscores the need for further research to elucidate its safety profile and therapeutic window. Future studies should focus on:

  • Long-term effects of this compound on cardiac health.
  • Comprehensive evaluation of its immunomodulatory mechanisms.
  • Exploration of potential applications in treating inflammatory diseases.

Properties

Molecular Formula

C37H70N2O12

Molecular Weight

738.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3

InChI Key

XCLJRCAJSCMIND-ZQBLTWQQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Origin of Product

United States

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